molecular formula C23H15BrN2O5 B12144019 (4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-5-(3-bromophenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione

(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-5-(3-bromophenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione

Cat. No.: B12144019
M. Wt: 479.3 g/mol
InChI Key: HCGAVPSFKRXFFM-UHFFFAOYSA-N
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Description

(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-5-(3-bromophenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione is a complex organic compound that features a unique combination of functional groups, including benzofuran, bromophenyl, oxazole, and pyrrolidine-dione moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-5-(3-bromophenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzofuran and oxazole intermediates, followed by their coupling with the bromophenyl and pyrrolidine-dione units under specific reaction conditions. Key steps may include:

    Formation of Benzofuran Intermediate: This can be achieved through the cyclization of 2-hydroxybenzaldehyde derivatives.

    Synthesis of Oxazole Intermediate: This involves the cyclization of appropriate precursors such as α-haloketones and amidines.

    Coupling Reactions: The intermediates are then coupled using palladium-catalyzed cross-coupling reactions or other suitable methods to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-5-(3-bromophenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield benzofuran-2-carbaldehyde derivatives, while reduction can produce benzofuran-2-ylmethanol derivatives.

Scientific Research Applications

(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-5-(3-bromophenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Material Science: Its unique structure may be utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-5-(3-bromophenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets. The benzofuran and oxazole moieties may interact with enzymes or receptors, modulating their activity. The bromophenyl group can enhance binding affinity through halogen bonding, while the pyrrolidine-dione unit may participate in hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(5E)-5-(3,4-dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate
  • Vanillin acetate

Uniqueness

(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-5-(3-bromophenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione is unique due to its combination of benzofuran, bromophenyl, oxazole, and pyrrolidine-dione moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C23H15BrN2O5

Molecular Weight

479.3 g/mol

IUPAC Name

3-(1-benzofuran-2-carbonyl)-2-(3-bromophenyl)-4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2H-pyrrol-5-one

InChI

InChI=1S/C23H15BrN2O5/c1-12-9-18(25-31-12)26-20(14-6-4-7-15(24)10-14)19(22(28)23(26)29)21(27)17-11-13-5-2-3-8-16(13)30-17/h2-11,20,28H,1H3

InChI Key

HCGAVPSFKRXFFM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC4=CC=CC=C4O3)C5=CC(=CC=C5)Br

Origin of Product

United States

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